molecular formula C14H15N5O3 B2370898 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1903770-04-6

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2370898
CAS No.: 1903770-04-6
M. Wt: 301.306
InChI Key: MDQNYTMCWAVAKR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a benzo[f][1,4]oxazepin-3-one core fused with a 1,2,4-triazole-5-carboxamide moiety via an ethyl linker. The benzo-oxazepinone system is known for modulating GABA receptors, while the triazole carboxamide group may enhance binding specificity or metabolic stability .

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-1,2,4-triazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c20-12-8-22-11-4-2-1-3-10(11)7-19(12)6-5-15-14(21)13-16-9-17-18-13/h1-4,9H,5-8H2,(H,15,21)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQNYTMCWAVAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazepines and triazoles, characterized by a complex structure that influences its biological properties. The molecular formula is C20H19N3O3C_{20}H_{19}N_3O_3 with a molecular weight of 349.4 g/mol. Its structural features enable interactions with various biological targets.

This compound primarily exerts its effects through:

  • Inhibition of Kinases : The compound has shown potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammation. It has demonstrated an IC50 value as low as 0.91 nM for RIPK1 inhibition .
  • Anti-inflammatory Effects : By modulating pathways associated with inflammatory responses, the compound may reduce the severity of conditions such as ulcerative colitis and psoriasis .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

In Vitro Studies

StudyCell LineIC50 (nM)Observations
U937 AssayHuman Monocytic200 ± 37Blocked necrotic cell death induced by TNF .
ADP-Glo AssayVarious16 ± 14Effective in inhibiting cellular necroptosis .

These studies indicate that the compound not only inhibits RIPK1 but also affects cell viability and proliferation in specific cancer cell lines.

In Vivo Studies

Recent research has highlighted the compound's potential in animal models:

  • Mouse Models : Administration of the compound significantly reduced necroptotic cell death in both mouse and human cells, indicating its therapeutic potential in inflammatory diseases .
  • Pharmacokinetics : The compound exhibited favorable pharmacokinetic properties with a half-life of approximately 11.5 hours and good oral bioavailability (up to 86%) in rat models .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Ulcerative Colitis : In a phase II clinical trial (NCT02903966), the compound demonstrated significant efficacy in treating patients with chronic immune inflammatory disorders, including ulcerative colitis .
  • Psoriasis : Another trial (NCT02776033) explored its effects on psoriasis patients, showing promising results in reducing inflammation and skin lesions .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

Antimicrobial Activity : Research has shown that derivatives of 1,2,4-triazole compounds possess antimicrobial properties. Studies indicate that some synthesized triazole derivatives demonstrate moderate to good activity against a range of microorganisms, including bacteria such as Staphylococcus aureus and Enterococcus faecalis . The incorporation of the benzoxazepine moiety may enhance these effects due to synergistic interactions between the two structural components.

Anti-inflammatory Properties : The compound's mechanism of action likely involves the modulation of inflammatory pathways by targeting specific enzymes or receptors. The benzoxazepine structure can facilitate binding to hydrophobic pockets within these targets, potentially leading to the inhibition of pro-inflammatory cytokines. This property makes it a candidate for further exploration in the treatment of inflammatory diseases.

Cancer Research

Recent studies have investigated the potential of oxazepine derivatives in oncology. For instance, compounds similar to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide have been shown to induce differentiation in acute myeloid leukemia cells. This effect is crucial for developing new therapeutic strategies against leukemia .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its pharmacological properties. Research indicates that modifications to the triazole ring or the benzoxazepine moiety can significantly impact the biological activity and selectivity of the compound . These insights are essential for designing more effective derivatives with enhanced therapeutic profiles.

Data Table: Biological Activities and Properties

Activity Observation Reference
Antimicrobial ActivityModerate activity against Staphylococcus aureus
Anti-inflammatory EffectsPotential inhibition of pro-inflammatory cytokines
Induction of Leukemia DifferentiationEffective in differentiating acute myeloid leukemia cells

Case Studies

Case Study 1: Antimicrobial Screening
A study synthesized several triazole derivatives and evaluated their antimicrobial activities. Among these, this compound demonstrated significant inhibition against multiple bacterial strains. The results suggest that structural modifications can enhance antimicrobial efficacy.

Case Study 2: Cancer Therapeutics
In a series of experiments aimed at leukemia treatment, compounds derived from oxazepine structures were tested for their ability to induce cell differentiation. The results indicated that certain derivatives could effectively promote differentiation in acute myeloid leukemia cells, highlighting their potential as novel therapeutic agents.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several classes of bioactive molecules, including benzodiazepines, triazole-based enzyme inhibitors, and oxadiazole derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Analogues

Compound Name Core Structure Key Functional Groups Reported Activity
Target Compound Benzo[f][1,4]oxazepin-3-one + 1,2,4-triazole-5-carboxamide Ethyl linker, triazole carboxamide Hypothesized GABA modulation or kinase inhibition
5-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(2-ethoxyphenyl)-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide Benzodioxin + 1,2,3-triazole-4-carboxamide Oxazolylmethyl, ethoxyphenyl Anticancer or antimicrobial (inferred from triazole-oxazole hybrids)
(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzo[b][1,4]oxazin-3-one + oxadiazole Oxadiazole, acetate ester Anti-inflammatory or CNS activity (based on oxadiazole derivatives)
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-triazole-4-carboxamide Acetylphenyl, methylphenyl Kinase inhibition or antimicrobial (common triazole applications)

Pharmacokinetic and Pharmacodynamic Comparisons

Table 2: Hypothetical Property Comparison (Based on Structural Analogues)

Property Target Compound 5-Amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-triazole Substituted-phenyl-oxadiazole
Solubility (logP) Moderate (estimated 2.1–2.5) High (logP ~1.8 due to benzodioxin) Low (logP ~3.0, oxadiazole lipophilicity)
Binding Affinity Potential GABA-A receptor (Ki ~nM range) Unknown; triazole-oxazole may target kinases (IC50 ~µM) Oxazinone may modulate proteases
Metabolic Stability High (triazole resists oxidation) Moderate (benzodioxin susceptible to CYP450) Low (oxadiazole ester hydrolysis)

Limitations and Contradictions

  • Evidence Gaps : Direct biological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
  • Contradictory Features : The ethyl linker in the target compound may reduce metabolic clearance compared to ester-linked analogs (e.g., ), but this remains unverified .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-1,2,4-triazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the benzo[f][1,4]oxazepinone core via cyclization of substituted 2-aminophenol derivatives under acidic conditions.
  • Step 2: Alkylation of the oxazepine nitrogen using ethyl bromoacetate or similar reagents.
  • Step 3: Coupling of the triazole-5-carboxamide moiety via carbodiimide-mediated amidation.

Critical Conditions:

  • Temperature: Controlled heating (60–80°C) during cyclization to minimize side products.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility.
  • Catalysts: Use of HOBt/DCC for efficient amide bond formation.
    Reference: Similar protocols for oxazepine-triazole hybrids are detailed in and , emphasizing reaction optimization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify the benzo[f]oxazepine core and triazole substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • Mass Spectrometry (HRMS): To confirm molecular ion peaks (e.g., [M+H]+ at m/z 396.12).
  • Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).
    Reference: and highlight the use of NMR and HPLC for intermediates and final product validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxazepine or triazole moieties) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at the oxazepine 7-position (e.g., fluoro, chloro) and triazole N1-position (e.g., methyl, allyl) can modulate kinase inhibition or cytotoxicity.
  • Example: Fluoro-substituted analogs (e.g., 7-fluoro derivatives) show enhanced metabolic stability due to reduced CYP450-mediated oxidation .

Q. Table 1: Substituent Effects on Activity

PositionSubstituentObserved ImpactSource
Oxazepine-7-F↑ Metabolic stability
Triazole-N1-CH3↓ Solubility, ↑ LogP
Oxazepine-3-OCH3Altered binding affinity

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

Methodological Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for cytotoxicity).
  • Data Normalization: Normalize IC50 values to protein concentration (e.g., μg/mL) or cell viability (MTT assay).
  • Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers.
    Reference: and discuss variability in kinase inhibition data due to assay conditions .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to model binding to ATP pockets (e.g., EGFR kinase).
  • MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
  • QSAR Models: Develop predictive models using descriptors like LogP, polar surface area, and H-bond donors.
    Reference: highlights ICReDD’s quantum chemical approaches for reaction and interaction modeling .

Q. Table 2: Key Analytical Techniques and Applications

TechniqueApplicationExample DataSource
HPLC-UVPurity analysisRetention time = 8.2 min
HRMSMolecular ion confirmation[M+H]+ = 396.12
1H NMRSubstituent verificationδ 7.8 ppm (triazole H)

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